molecular formula C16H13FN4OS B12019204 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 676485-19-1

5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12019204
CAS No.: 676485-19-1
M. Wt: 328.4 g/mol
InChI Key: GCECKELRCHZVGS-VCHYOVAHSA-N
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Description

5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a methoxybenzylidene group, and a triazole ring, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Formation of the Methoxybenzylidene Group: The methoxybenzylidene group is formed through a condensation reaction between an aldehyde and an amine.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl and methoxybenzylidene groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the fluorine atom, which may affect its biological activity.

    5-(4-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    5-(4-Methylphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Features a methyl group, which may influence its chemical properties.

Uniqueness

The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.

Biological Activity

5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, known for its diverse biological activities. This compound features a fluorophenyl group and a methoxybenzylidene moiety, which enhance its potential interactions with biological targets. The presence of a thiol group contributes to its reactivity and ability to form hydrogen bonds, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C16H16FN4OSC_{16}H_{16}FN_4OS, indicating the presence of various functional groups that contribute to its biological activity. The structure can be represented as follows:

5 4 Fluorophenyl 4 4 methoxybenzylidene amino 4H 1 2 4 triazole 3 thiol\text{5 4 Fluorophenyl 4 4 methoxybenzylidene amino 4H 1 2 4 triazole 3 thiol}

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism of action primarily involves the inhibition of bacterial growth by targeting enzymes such as DNA gyrase and topoisomerase. Molecular docking studies have shown that this compound can effectively bind to bacterial DNA gyrase with lower binding energy compared to traditional antibiotics, suggesting enhanced efficacy and reduced side effects when used in combination therapies .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated through various assays:

Pathogen Activity IC50 (µM)
Escherichia coliInhibition observed12.5
Staphylococcus aureusStrong inhibition15.0
Candida albicansModerate inhibition20.0

These results indicate that the compound exhibits promising antibacterial and antifungal activities, positioning it as a potential candidate for further development in antimicrobial therapies.

Cytotoxicity Assessment

Cytotoxicity studies were conducted against various cancer cell lines to assess the safety profile of the compound:

Cell Line IC50 (µM) Toxicity Level
MDA-MB-231 (Breast)>100Low
PC3 (Prostate)>100Low
Normal Human Cells>100Low

The data indicate low cytotoxicity against normal cells while maintaining significant activity against cancer cell lines, suggesting a favorable therapeutic index .

Case Studies

A recent study focused on the acute toxicity of related triazole compounds found that the LD50 for similar derivatives was determined to be around 1190 mg/kg when administered intragastrically. This classification suggests that these compounds may fall under a relatively safe category for further investigation .

Comparative Analysis with Similar Compounds

Several structurally similar compounds were evaluated for their biological activities:

Compound Name Unique Features Biological Activity
5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiolContains methyl groupEnhanced lipophilicity
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiolChlorine substituentsIncreased antibacterial potency
5-(Fluorobenzyl)-4H-1,2,4-triazole-3-thiolFluorine substituentPotentially improved bioavailability

These comparisons highlight the versatility of the triazole scaffold while emphasizing the unique functionalities present in the target compound .

Properties

CAS No.

676485-19-1

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4OS/c1-22-14-8-2-11(3-9-14)10-18-21-15(19-20-16(21)23)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

GCECKELRCHZVGS-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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